molecular formula C21H28N6O2S B12255747 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B12255747
M. Wt: 428.6 g/mol
InChI Key: AIWBYCIOXSKYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a sulfonamide group substituted with 2,5-dimethylphenyl and an azepane (7-membered cyclic amine) moiety at the pyrimidine core. Its design combines steric bulk (azepane) and lipophilic/hydrophilic balance (sulfonamide), which may influence pharmacokinetics and target binding .

Properties

Molecular Formula

C21H28N6O2S

Molecular Weight

428.6 g/mol

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C21H28N6O2S/c1-16-7-8-17(2)19(13-16)30(28,29)25-9-12-27-21-18(14-24-27)20(22-15-23-21)26-10-5-3-4-6-11-26/h7-8,13-15,25H,3-6,9-12H2,1-2H3

InChI Key

AIWBYCIOXSKYJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying kinase activity and signaling pathways.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer treatment due to its kinase inhibitory activity.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can interfere with cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Comparison

The compound shares a pyrazolo[3,4-d]pyrimidine scaffold with other derivatives but differs in substituents. Key structural analogs include:

Compound Name Core Modification Key Substituents Molecular Weight (g/mol)
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide (Target) Pyrazolo[3,4-d]pyrimidine Azepane, 2,5-dimethylbenzenesulfonamide ~484.6 (calculated)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro... Pyrazolo[3,4-d]pyrimidine-chromenone Fluorinated chromen-4-one, benzamide 589.1 (observed)

Key Observations :

  • The target compound uses an azepane group for steric flexibility and basicity, while the analog in employs a chromen-4-one moiety for aromatic stacking and fluorinated groups for enhanced lipophilicity and metabolic stability .
  • The sulfonamide group in the target may improve solubility compared to the benzamide in the analog, though fluorination in the latter enhances membrane permeability.
Physicochemical Properties
Property Target Compound (Predicted) Analog ()
Melting Point (°C) 160-165 (estimated) 175-178
LogP (Lipophilicity) ~2.8 ~3.5
Aqueous Solubility (µg/mL) Moderate (~50) Low (~10)

Analysis :

  • The lower predicted melting point of the target compound reflects reduced crystallinity due to the flexible azepane ring versus the rigid chromenone in the analog.
  • The analog’s higher LogP (due to fluorine and chromenone) suggests better tissue penetration but poorer solubility, whereas the target’s sulfonamide may favor renal clearance .
Pharmacological Activity

While specific data for the target compound are unavailable, structural parallels suggest:

  • Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold is a known ATP-competitive kinase inhibitor (e.g., JAK2, Aurora kinases). The azepane may enhance selectivity for kinases with larger hydrophobic pockets.
  • Target vs. Analog: The analog’s fluorinated chromenone likely targets tyrosine kinases (e.g., VEGFR), whereas the target’s sulfonamide may favor carbonic anhydrase IX/XII or serotonin receptors .

Biological Activity

The compound N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide represents a novel class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into key components:

  • Azepan-1-yl : A seven-membered nitrogen-containing ring that may contribute to the compound's interaction with biological targets.
  • Pyrazolo[3,4-d]pyrimidin : A bicyclic structure known for its role in various pharmacological activities, including enzyme inhibition.
  • Benzenesulfonamide : A common moiety in many pharmaceuticals known for its antibacterial properties and potential effects on cardiovascular functions.
PropertyValue
Molecular FormulaC19H25N5O2S
Molecular Weight373.50 g/mol
SolubilitySoluble in DMSO and DMF
LogP3.5

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation in cancer cells.

Case Study: DHFR Inhibition

A study demonstrated that a structurally related pyrazolo[3,4-d]pyrimidine derivative exhibited marked inhibition of DHFR activity, leading to increased apoptosis in MCF-7 breast cancer cells. The compound induced the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2, suggesting a potential mechanism for its antitumor effects .

Cardiovascular Effects

Sulfonamide derivatives have been investigated for their impact on cardiovascular health. A study utilizing isolated rat heart models showed that certain benzenesulfonamide compounds could significantly alter perfusion pressure and coronary resistance, indicating their potential as therapeutic agents for cardiovascular diseases .

Experimental Design

The following table summarizes an experimental design used to evaluate the biological activity of benzenesulfonamide derivatives:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
III2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide0.001 nM
IV2-Hydrazinocarbonyl-benzenesulfonamide0.001 nM
V4-(2-Amino-ethyl)-benzenesulfonamide0.001 nM
VI4-[3-(4-Nitro-phenyl)-ureido]-benzene-sulfonamide0.001 nM

The results indicated that the compound 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure over time compared to controls .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as DHFR.
  • Calcium Channel Interaction : Some studies suggest that sulfonamides can modulate calcium channels, affecting vascular resistance and perfusion pressure .
  • Apoptosis Induction : The ability to promote apoptosis in cancer cells by altering protein expression profiles is a significant mechanism underlying its antitumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.